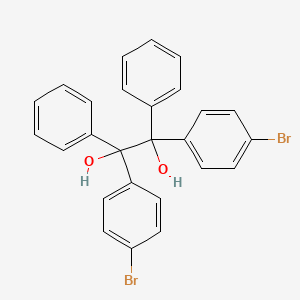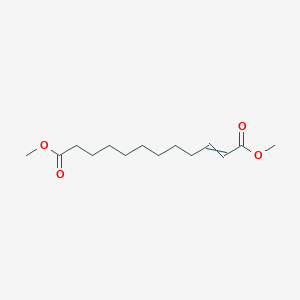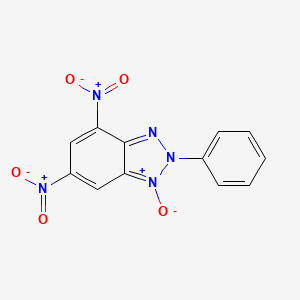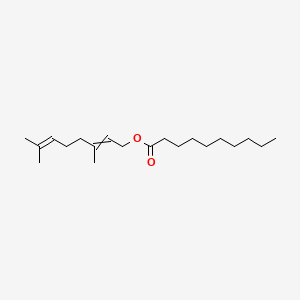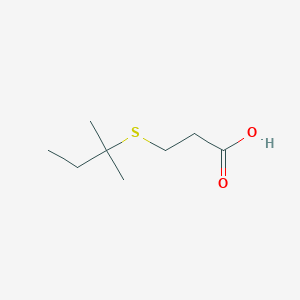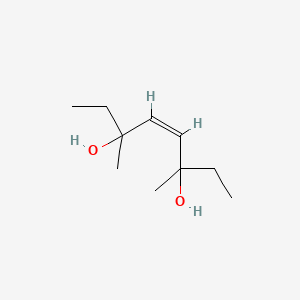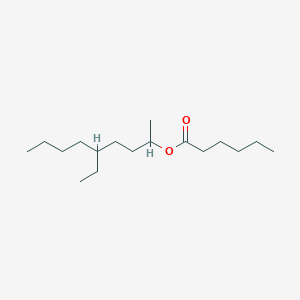
2-(1-Naphthalen-2-ylethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthalen-2-ylethylamino)ethanol is an organic compound with the molecular formula C14H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthalen-2-ylethylamino)ethanol typically involves the reaction of 2-naphthyl ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthalen-2-ylethylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the amino group or convert the alcohol group to a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction can produce naphthyl hydrocarbons .
Scientific Research Applications
2-(1-Naphthalen-2-ylethylamino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Naphthalen-2-ylethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: Similar structure but lacks the amino group.
1-Naphthalenemethanol: Similar structure but with the hydroxyl group on a different position.
Naphthalene-2-ethanol: Similar structure but lacks the amino group
Uniqueness
2-(1-Naphthalen-2-ylethylamino)ethanol is unique due to the presence of both amino and alcohol functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
CAS No. |
6323-54-2 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(1-naphthalen-2-ylethylamino)ethanol |
InChI |
InChI=1S/C14H17NO/c1-11(15-8-9-16)13-7-6-12-4-2-3-5-14(12)10-13/h2-7,10-11,15-16H,8-9H2,1H3 |
InChI Key |
NOQIKKRTEGNJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)

